molecular formula C12H11NOS B1470875 (5-Benzoylthiophen-2-yl)methanamine CAS No. 1447964-62-6

(5-Benzoylthiophen-2-yl)methanamine

Cat. No.: B1470875
CAS No.: 1447964-62-6
M. Wt: 217.29 g/mol
InChI Key: HPXQVCUZDIIDSQ-UHFFFAOYSA-N
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Description

(5-Benzoylthiophen-2-yl)methanamine is an organic compound featuring a benzoyl group attached to a thiophene ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Benzoylthiophen-2-yl)methanamine typically involves the following steps:

    Formation of the Benzoylthiophene Core: This can be achieved through a Friedel-Crafts acylation reaction where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methanamine Group: The benzoylthiophene intermediate is then subjected to a formylation reaction to introduce a formyl group at the 2-position of the thiophene ring. This is followed by a reductive amination process where the formyl group is converted to a methanamine group using reagents like sodium borohydride and ammonium chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the methanamine group is oxidized to a corresponding imine or nitrile.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the benzoyl group to a benzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of benzyl derivatives.

    Substitution: Introduction of various functional groups on the thiophene ring.

Scientific Research Applications

(5-Benzoylthiophen-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (5-Benzoylthiophen-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Benzothiophene: A structurally related compound with a thiophene ring fused to a benzene ring.

    Thiophene: The parent compound of the thiophene family, lacking the benzoyl and methanamine groups.

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

Uniqueness: (5-Benzoylthiophen-2-yl)methanamine is unique due to the presence of both a benzoyl group and a methanamine group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9/h1-7H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXQVCUZDIIDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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